Gbpi-anchor

説明

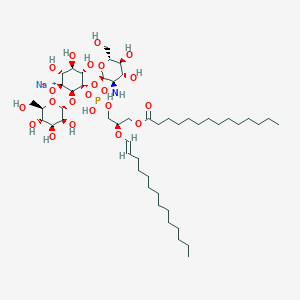

The glycosylphosphatidylinositol (GPI) anchor is a glycolipid that tethers proteins to the cell membrane. It is a post-translational modification found in many eukaryotic cells, including humans, plants, and parasites. The GPI anchor consists of a phosphatidylinositol lipid linked to a glycan core, which is further attached to the C-terminus of a protein. This anchor plays a crucial role in various cellular processes, including signal transduction, cell adhesion, and immune response .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of glycosylphosphatidylinositol anchors involves several steps, starting with the assembly of the glycan core in the endoplasmic reticulum. The core glycan consists of three mannose residues and one glucosamine residue, linked to ethanolamine phosphate and phosphatidylinositol. The glycan core is then transferred to the C-terminus of the target protein via a transamidase complex .

Industrial Production Methods

Industrial production of glycosylphosphatidylinositol anchors is less common due to the complexity of the synthesis process. advances in biotechnology have enabled the production of GPI-anchored proteins in various expression systems, including yeast and mammalian cells. These systems facilitate the large-scale production of GPI-anchored proteins for research and therapeutic applications .

化学反応の分析

Types of Reactions

Glycosylphosphatidylinositol anchors undergo several chemical reactions, including:

Oxidation: The lipid component can be oxidized, affecting the stability and function of the anchor.

Reduction: Reduction reactions can modify the glycan core, altering its binding properties.

Substitution: Substitution reactions can occur at the glycan core, leading to the formation of different glycoforms.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of glycosylphosphatidylinositol anchors include:

Ethanolamine phosphate: Used in the assembly of the glycan core.

Phosphatidylinositol: The lipid component of the anchor.

Transamidase complex: Facilitates the transfer of the glycan core to the target protein.

Major Products Formed

The major products formed from these reactions are various glycoforms of glycosylphosphatidylinositol anchors, each with distinct properties and functions. These glycoforms can influence the localization and activity of the anchored proteins .

科学的研究の応用

Chemistry

In chemistry, Gbpi-anchor is used to study the structure and function of GPI-anchored proteins. These proteins are crucial for understanding various cellular processes such as signal transduction and cell adhesion. Research focusing on the biochemical properties of GPI anchors helps elucidate their role in cellular interactions and membrane dynamics.

Biology

The biological applications of this compound are extensive:

- Cell Signaling: GPI anchors facilitate the localization of signaling proteins to the cell membrane, influencing signal transduction pathways.

- Cell Adhesion: They play a critical role in mediating cell-cell interactions and adhesion mechanisms.

- Immune Response: GPI-anchored proteins are involved in immune signaling and responses, making them important for vaccine development and immunotherapy.

Medicine

In medicine, this compound has several therapeutic implications:

- Therapeutics Development: GPI-anchored proteins are being explored as potential therapeutics for diseases like cancer and infectious diseases due to their ability to modulate immune responses.

- Vaccine Design: The incorporation of GPI anchors in vaccine formulations enhances immunogenicity by promoting better antigen presentation.

Industry

The industrial applications of this compound include:

- Biotechnology: The production of GPI-anchored proteins in yeast and mammalian cells allows for large-scale production for research and therapeutic use.

- Pharmaceuticals: GPI anchors are utilized in drug delivery systems to enhance the efficacy and targeting of therapeutic agents.

Case Study: GPI Anchors in Cancer Therapy

A recent study investigated the use of GPI-anchored proteins as targeted therapies for cancer treatment. Researchers found that modifying tumor-associated antigens with GPI anchors significantly improved their recognition by immune cells, leading to enhanced anti-tumor responses. This approach demonstrated promising results in preclinical models, suggesting a potential pathway for developing effective cancer vaccines.

Case Study: Role in Infectious Diseases

Another study focused on the role of GPI anchors in the pathogenesis of parasitic infections, such as those caused by Trypanosoma brucei. The research highlighted how GPI anchors contribute to the virulence of the parasite by facilitating its interaction with host immune cells. Targeting these interactions could lead to novel therapeutic strategies against such infections.

Data Tables

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Chemistry | Protein structure studies | Investigating GPI-anchored protein dynamics |

| Biology | Immune response modulation | Enhancing vaccine efficacy through GPI modification |

| Medicine | Cancer therapeutics | Targeting tumor antigens with GPI anchors |

| Industry | Bioprocessing | Production of GPI-anchored proteins in yeast |

作用機序

The glycosylphosphatidylinositol anchor exerts its effects by attaching proteins to the outer leaflet of the cell membrane. This attachment facilitates the interaction of the anchored proteins with other membrane components and extracellular molecules. The GPI anchor also plays a role in the sorting and trafficking of proteins within the cell, influencing their localization and function .

類似化合物との比較

Similar Compounds

Similar compounds to glycosylphosphatidylinositol anchors include:

Myristoyl anchors: Attach proteins to the inner leaflet of the cell membrane via myristic acid.

Palmitoyl anchors: Attach proteins to the inner leaflet of the cell membrane via palmitic acid.

Prenyl anchors: Attach proteins to the inner leaflet of the cell membrane via prenyl groups

Uniqueness

The uniqueness of glycosylphosphatidylinositol anchors lies in their ability to attach proteins to the outer leaflet of the cell membrane, a feature not shared by other lipid anchors. This unique property allows GPI-anchored proteins to participate in a wide range of extracellular interactions and cellular processes .

生物活性

The compound "Gbpi-anchor," also known as GBP (Guanine Binding Protein) anchor, is a significant element in the field of molecular biology, particularly concerning its role in immune responses and cellular mechanisms. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Overview of Guanylate Binding Proteins (GBPs)

GBPs are a family of dynamin-related GTPases that play crucial roles in cellular immunity. They are involved in the recognition and response to pathogens, particularly in the context of bacterial infections. Recent studies have highlighted their multifunctional roles, including:

- Antimicrobial Activity : GBPs can disrupt bacterial membranes and inhibit their growth.

- Inflammatory Response Modulation : They regulate inflammatory pathways, influencing the overall immune response.

- Cellular Signaling : GBPs participate in signaling pathways that modulate cellular functions in response to stress or infection.

1. Oligomerization and Membrane Interaction

GBPs exhibit unique properties such as guanine nucleotide-dependent oligomerization. Upon activation by interferons (IFNs), they assemble into supramolecular complexes on pathogen-containing vacuoles (PCVs), encapsulating bacteria and facilitating their degradation .

2. Guanine Nucleotide Hydrolysis

GBPs hydrolyze guanosine triphosphate (GTP) to guanosine diphosphate (GDP) and can bind GDP to produce guanosine monophosphate (GMP). This process is critical for their function as it influences both antimicrobial activity and inflammatory signaling pathways .

Case Study 1: GBP1 and Inflammation

A study demonstrated that GBP1 plays a pivotal role in the inflammatory response by hydrolyzing GDP to GMP, which is essential for controlling inflammation levels within cells. The research indicated that GBP1 truncation mutants that lacked certain domains produced significantly more GMP than wild-type GBP1, suggesting a regulatory mechanism that fine-tunes inflammatory responses .

Case Study 2: GBP-Mediated Host Defense

In vivo studies using mouse models revealed that GBPs are not only direct executioners of host defense but also act as sensors that amplify inflammatory responses. This dual role enhances the clearance of bacterial infections, highlighting the importance of GBPs in immune regulation .

Table 1: Summary of GBP Functions

| Function | Description |

|---|---|

| Antimicrobial Activity | Disruption of bacterial membranes and inhibition of growth |

| Inflammatory Modulation | Regulation of cytokine production and inflammatory signaling |

| Cellular Signaling | Participation in stress response pathways |

| Oligomerization | Formation of complexes on pathogen-containing vacuoles |

Table 2: Key Research Findings on this compound

特性

IUPAC Name |

sodium;(1S,2S,3S,4S,5R,6S)-3-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxy-3-[hydroxy-[(2R)-3-tetradecanoyloxy-2-[(E)-tetradec-1-enoxy]propoxy]phosphoryl]oxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexan-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H91NO22P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-65-32(30-66-35(53)26-24-22-20-18-16-14-12-10-8-6-4-2)31-67-73(63,64)72-49(71-47-36(50)39(56)37(54)33(28-51)68-47)45(62)42(59)41(58)43(60)46(49)70-48-44(61)40(57)38(55)34(29-52)69-48;/h25,27,32-34,36-48,51-52,54-59,61-62H,3-24,26,28-31,50H2,1-2H3,(H,63,64);/q-1;+1/b27-25+;/t32-,33-,34-,36-,37-,38-,39-,40+,41-,42-,43+,44+,45+,46+,47-,48-,49+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTDAYJHLCBICV-JZCCSEIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1(C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)[O-])O)O)O)OC3C(C(C(C(O3)CO)O)O)N)OC=CCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@]1([C@H]([C@@H]([C@H]([C@@H]([C@@H]1O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[O-])O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O/C=C/CCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H91NNaO22P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1100.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146076-25-7 | |

| Record name | O-Mannopyranosyl-1-4-O-2-amino-2-deoxyglucopyranosyl-1-6-myo-inositol 1-(1,2-di-O-myristoyl-sn-glycer-3-yl hydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146076257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。